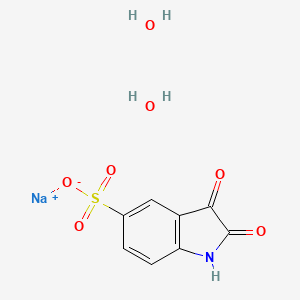

Isatin-5-sulfonic acid sodium salt dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,3-dioxo-1H-indole-5-sulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5S.Na.2H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;;/h1-3H,(H,9,10,11)(H,12,13,14);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAFLTFHMZZJFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679583 | |

| Record name | Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-16-4, 652154-08-0 | |

| Record name | Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isatin-5-sulfonic acid sodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 207399-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isatin-5-sulfonic acid sodium salt dihydrate chemical properties

Technical Monograph: Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

Executive Summary

This compound (CAS: 207399-16-4) is a water-soluble derivative of the privileged isatin (1H-indole-2,3-dione) scaffold. Unlike its parent compound, which has limited aqueous solubility, the 5-sulfonate moiety confers high hydrophilicity, making this compound a critical intermediate in the synthesis of peptide-mimetics, water-soluble Schiff bases, and metal-complexed pharmaceutical agents. This guide details its chemical behavior, emphasizing its utility as a pharmacophore in antiviral and anticancer drug discovery and its role as a primary reference standard for Indigo Carmine impurities.

Physicochemical Profile

The introduction of the electron-withdrawing sulfonate group at the C5 position significantly alters the electronic landscape of the indole ring, enhancing the acidity of the N1-proton and influencing the electrophilicity of the C3-carbonyl.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | Sodium 2,3-dioxoindoline-5-sulfonate dihydrate |

| CAS Number | 207399-16-4 (Dihydrate) |

| Molecular Formula | C₈H₄NNaO₅S[1][2][3][4] · 2H₂O |

| Molecular Weight | 285.21 g/mol |

| Appearance | Orange to reddish-brown crystalline solid |

| Solubility | Highly soluble in water; sparingly soluble in EtOH; insoluble in non-polar solvents (Hexane, Et₂O) |

| Melting Point | >300 °C (lit.) |

| λmax (Water) | ~295 nm (π→π), ~416 nm (n→π) |

| pKa (N-H) | ~9.5–10.0 (Estimated; lower than Isatin due to -SO₃⁻ inductive effect) |

Spectral Characteristics

The UV-Vis spectrum in aqueous media typically exhibits a strong absorption band at 295 nm , corresponding to the π→π* transition of the aromatic system. A weaker, broad band around 410–420 nm is attributed to the n→π* transition of the C3 carbonyl group. This distinct spectral profile allows for precise quantitation in aqueous reaction mixtures without the need for organic co-solvents.

Synthetic Pathway & Production

The synthesis of isatin-5-sulfonic acid sodium salt is a classic example of electrophilic aromatic substitution controlled by directing groups. The amide nitrogen (N1) activates the ring, while the carbonyls deactivate it; however, the C5 position remains the most nucleophilic site accessible for sulfonation.

Mechanism of Action

-

Sulfonation: Treatment of isatin with oleum (fuming sulfuric acid) introduces the sulfonic acid group at C5. The reaction is regioselective.

-

Salt Formation: The intermediate sulfonic acid is neutralized with a sodium base (typically Na₂CO₃ or NaOH).

-

Hydration: Crystallization from aqueous media yields the thermodynamically stable dihydrate form.

Figure 1: Industrial Synthesis Workflow

Caption: Regioselective sulfonation of isatin at C5 followed by sodium salt formation.[5]

Chemical Reactivity & Derivatization

The versatility of isatin-5-sulfonic acid sodium salt lies in its trifunctional nature: the N1-amine , the C3-carbonyl , and the C5-sulfonate .

A. C3-Carbonyl Condensation (Schiff Base Formation)

The C3 carbonyl is highly reactive towards nucleophiles. Condensation with primary amines, hydrazides, or semicarbazides yields water-soluble Schiff bases (imines).

-

Significance: These derivatives are extensively screened for anticonvulsant and antimicrobial activity. The sulfonate group ensures bioavailability in aqueous assays.

-

Protocol Insight: Reactions are typically catalyzed by glacial acetic acid in aqueous ethanol. The sodium salt prevents precipitation of the intermediate, allowing for homogenous kinetics.

B. Metal Complexation (Chelation)

The O-O bidentate ligand system (C2 oxygen and N1 or C3 oxygen) allows for the formation of stable metal complexes (Cu²⁺, Zn²⁺, Co²⁺).

-

Mechanism: The deprotonated N1 and the C2-carbonyl oxygen act as donors.

-

Utility: These complexes often exhibit enhanced biological activity (e.g., DNA cleavage) compared to the free ligand.

Figure 2: Reactivity Logic Map

Caption: Primary reactive sites yielding pharmaceutical intermediates.

Applications in Drug Development & Analysis

Pharmaceutical Intermediates

-

Antiviral Agents: Thiosemicarbazone derivatives of isatin-5-sulfonate have shown potency against poxviruses. The sulfonate group reduces toxicity by enhancing renal clearance.

-

Oxytocin Receptor Antagonists: Used as a reactant in the synthesis of non-peptide antagonists for tocolysis (prevention of preterm labor).

Analytical Standard (Indigo Carmine)

Isatin-5-sulfonic acid is a primary degradation product and synthetic impurity of Indigo Carmine (FD&C Blue No. 2).

-

QC Protocol: In HPLC analysis of Indigo Carmine, isatin-5-sulfonic acid is monitored to ensure the dye's purity. It typically elutes earlier than the disulfonated dye due to its higher polarity/lower molecular weight ratio.

Experimental Protocol: Schiff Base Synthesis

Objective: Synthesis of Isatin-5-sulfonate Hydrazone (General Procedure).

-

Preparation: Dissolve 1.0 eq of This compound in warm water (50 °C).

-

Addition: Add 1.1 eq of the desired hydrazide (dissolved in minimal ethanol if necessary).

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reaction: Reflux at 80 °C for 3–4 hours. Monitor by TLC (eluent: n-Butanol/Acetic Acid/Water).

-

Isolation: Cool to room temperature. If the product does not precipitate (due to sulfonate solubility), add cold ethanol or reduce volume under vacuum.

-

Purification: Recrystallize from Ethanol/Water (1:1).

References

-

PubChem. this compound (Compound).[5] National Library of Medicine. Available at: [Link]

-

ResearchGate. Absorption data of isatin and its complexes in different solvents. Available at: [Link][4]

Sources

- 1. Isatin - Wikipedia [en.wikipedia.org]

- 2. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 3. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound | C8H8NNaO7S | CID 51003678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Research Applications of Isatin-5-sulfonic acid sodium salt dihydrate: A Technical Guide

This guide provides an in-depth exploration of the multifaceted research applications of Isatin-5-sulfonic acid sodium salt dihydrate. Beyond a simple catalog of uses, we delve into the mechanistic underpinnings and practical methodologies that empower researchers in medicinal chemistry, analytical science, and drug development to leverage the unique properties of this versatile isatin derivative.

Foundational Role in Analytical Chemistry: A High-Purity Reference Standard

This compound serves as a crucial, high-purity reference standard in analytical chemistry, particularly in the pharmaceutical industry.[1] Its well-characterized nature and traceability to pharmacopeial standards, such as USP or EP, make it indispensable for:

-

Analytical Method Development and Validation: Establishing and verifying the accuracy, precision, and linearity of new analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of related compounds.

-

Quality Control (QC): Ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and formulated drug products.[1]

-

Abbreviated New Drug Applications (ANDA): Providing the necessary documentation and reference material for regulatory submissions.[1]

A primary application in this domain is its use as a reference standard for Indigo Carmine , a widely used food and pharmaceutical colorant.[2] The structural relationship between the two molecules allows for the accurate identification and quantification of Indigo Carmine and its potential impurities or degradation products.

Exemplary Analytical Workflow: Quantification of Indigo Carmine

The following protocol outlines a typical HPLC workflow for the quantification of Indigo Carmine using this compound as a reference standard. The causality behind the choice of mobile phase and detector is to achieve optimal separation and sensitive detection of these sulfonated aromatic compounds.

Experimental Protocol: HPLC Analysis of Indigo Carmine

-

Standard Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve in a suitable solvent (e.g., deionized water or a mixture of water and methanol) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Prepare the sample containing Indigo Carmine by dissolving it in the same solvent as the standard.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Conditions:

| Parameter | Value | Rationale |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation of aromatic compounds. |

| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) | The gradient allows for the efficient elution of compounds with varying polarities. The buffer maintains a constant pH to ensure reproducible retention times. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 20 µL | A typical injection volume for analytical scale separations. |

| Detector | UV-Vis detector at the λmax of Indigo Carmine (approx. 610 nm) | Provides high sensitivity and selectivity for the analyte of interest. |

| Column Temperature | 30 °C | Maintains a stable and reproducible chromatographic environment. |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of Indigo Carmine in the sample by interpolating its peak area on the calibration curve.

-

Figure 1: A schematic overview of the HPLC workflow for the quantification of Indigo Carmine using a reference standard.

A Versatile Scaffold in Medicinal Chemistry and Drug Discovery

The isatin core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] this compound, with its reactive carbonyl groups and the synthetically versatile sulfonic acid moiety, serves as a valuable starting material for the synthesis of novel bioactive compounds.[5][6]

Synthesis of Novel Isatin Derivatives

The sulfonic acid group can be converted into a sulfonyl chloride, a highly reactive intermediate that can be further functionalized to introduce diverse substituents and generate libraries of novel isatin derivatives for biological screening.[7]

Experimental Protocol: Synthesis of 2,3-dioxoindoline-5-sulfonyl chloride

This protocol is based on a documented procedure for the conversion of this compound to its corresponding sulfonyl chloride.[7]

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in sulfolane.

-

Add phosphorus oxychloride (POCl₃) (5 equivalents) to the suspension.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60°C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully add water dropwise to quench the excess POCl₃. A precipitate will form.

-

Filter the precipitate and wash with a small amount of cold water.

-

Dissolve the solid in ethyl acetate and wash with water (3x).

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by crystallization from a mixture of hexane and ethyl acetate to obtain 2,3-dioxoindoline-5-sulfonyl chloride.[7]

-

Figure 2: Synthetic pathway from this compound to diverse bioactive derivatives via a sulfonyl chloride intermediate.

Targeting Apoptosis: The Role of Isatin Derivatives as Caspase Inhibitors

A significant area of research for isatin derivatives is in the modulation of apoptosis, or programmed cell death. Specifically, the isatin scaffold has been identified as a potent inhibitor of caspases, a family of cysteine proteases that are key executioners of apoptosis.[8]

The mechanism of inhibition involves the electrophilic C3-carbonyl group of the isatin ring, which reacts with the nucleophilic cysteine residue in the active site of the caspase to form a reversible thiohemiketal adduct.[8] This interaction blocks the catalytic activity of the enzyme, thereby inhibiting apoptosis.

This compound itself has been investigated for its potential to treat cancer, likely through its influence on apoptotic pathways.[][10] Research has shown that isatin derivatives can induce apoptosis in cancer cells by activating caspase-3 and caspase-9.[8]

Experimental Protocol: In Vitro Caspase-3 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of isatin derivatives against caspase-3.[11][12]

-

Reagents and Materials:

-

Recombinant human caspase-3 enzyme.

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl, 1 mM EDTA, 2 mM DTT).

-

This compound or its synthesized derivatives.

-

384-well microplates.

-

Fluorescence microplate reader.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant caspase-3 enzyme.

-

Incubate the mixture for 10 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., λex = 360 nm, λem = 460 nm for AMC liberation).

-

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Figure 3: The mechanism of caspase inhibition by isatin derivatives, leading to the blockage of apoptosis.

Emerging Applications in Materials Science

While less documented for this specific salt, sulfonated organic compounds are gaining traction in materials science as catalysts for various organic transformations. The presence of the sulfonic acid group in the isatin structure introduces acidic properties, which could potentially be harnessed for catalysis. Future research may explore the use of this compound or its derivatives as:

-

Homogeneous or heterogeneous acid catalysts: For reactions such as esterification, condensation, and the synthesis of heterocyclic compounds.

-

Building blocks for functional polymers or metal-organic frameworks (MOFs): Where the sulfonic acid group can provide sites for further chemical modification or coordination with metal ions.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 207399-16-4 | [13] |

| Molecular Formula | C₈H₄NNaO₅S · 2H₂O | [13] |

| Molecular Weight | 285.21 g/mol | [13] |

| Appearance | Orange-red powder | General knowledge of isatins |

| Melting Point | >300 °C | [][14] |

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[13]

Conclusion

This compound is a valuable and versatile tool for researchers across multiple scientific disciplines. Its primary role as a high-purity analytical standard underpins the quality and reliability of pharmaceutical analysis. In medicinal chemistry, it serves as a key building block for the synthesis of novel bioactive compounds, particularly in the promising field of caspase inhibitors for cancer therapy. While its applications in materials science are still emerging, its chemical structure suggests potential for future innovations. A thorough understanding of its properties, handling requirements, and diverse applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their scientific endeavors.

References

-

Bano, S., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1470-1481. [Link]

- Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Letters in Drug Design & Discovery, 17(8), 1017-1031.

- Mondal, S., et al. (2024). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Organic Chemistry, 28.

- Lee, D., et al. (2005). Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay. Bioorganic & Medicinal Chemistry Letters, 15(20), 4476-4480.

- El-Gamal, M. I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Isatin synthesis. Retrieved from [Link]

- Siddiqui, N., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(82), 52203-52224.

- Sriram, D., et al. (2006). Design, Synthesis and anti-HIV activity of Novel Isatine-Sulphonamides. Indian Journal of Pharmaceutical Sciences, 68(3), 356.

- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 837-856.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. Retrieved from [Link]

- Wagner, S., et al. (2013). Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide. Journal of Medicinal Chemistry, 56(13), 5344-5356.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Campos-Montiel, R. G., et al. (2011). Biotransformation of indigo carmine to isatin sulfonic acid by lyophilized mycelia from Trametes versicolor. African Journal of Biotechnology, 10(58), 12225-12234.

- National Center for Biotechnology Information. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1470-1481.

- Nayak, S., et al. (2025). Multicomponent synthesis of isatin-based bioactive heterocycles.

- Marvel, C. S., & Hiers, G. S. (2003). Synthesis of Substituted Isatins. Organic Syntheses, coll. vol. 1, p. 327 (1941); vol. 5, p. 71 (1925).

- Medvidović-Kosanović, M., et al. (2022). Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction. Molecules, 27(15), 4887.

Sources

- 1. This compound | CAS No: 207399-16-4 [aquigenbio.com]

- 2. clearsynth.com [clearsynth.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 10. This compound CAS#: 652154-08-0 [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C8H8NNaO7S | CID 51003678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. alfachemic.com [alfachemic.com]

Biological Profile & Technical Guide: Isatin-5-sulfonic Acid Sodium Salt Dihydrate

The following technical guide details the biological profile, experimental utility, and derivative potential of Isatin-5-sulfonic acid sodium salt dihydrate .

Executive Summary

This compound (CAS: 207399-16-4) is a water-soluble derivative of the endogenous indole isatin.[1] While often categorized as a chemical intermediate, it possesses distinct biological activities that differentiate it from its parent compound. Unlike unsubstituted isatin (a potent MAO-B inhibitor), the 5-sulfonated salt exhibits a shift in selectivity toward neuroprotection and caspase inhibition , while serving as a critical "privileged scaffold" for the synthesis of potent antiviral and antimicrobial coordination complexes.

This guide analyzes its direct biological interactions, its role as a metabolic reference standard for Indigo Carmine, and its utility as a precursor for high-affinity caspase inhibitors.

Chemical Profile & Solubility

The "sodium salt dihydrate" form is the biologically relevant species for aqueous assays, overcoming the poor solubility limitations of the parent isatin.

| Property | Specification | Biological Implication |

| Molecular Formula | C | Polar, highly water-soluble. |

| Solubility | Water: >50 mg/mL | Ideal for physiological buffer assays (PBS, HEPES) without DMSO toxicity. |

| Electronic Effect | 5-SO | Increases acidity of the N-H proton; alters binding affinity to zinc/copper active sites. |

| Stability | Stable in aqueous solution | Suitable for long-duration incubation assays (24-72h). |

Direct Biological Activity: The Salt as a Bioactive Agent

Neuroprotection & Caspase Inhibition

Contrary to many cytotoxic isatin derivatives designed for oncology, the 5-sulfonic acid salt exhibits cytoprotective properties.

-

Mechanism: It acts as a reversible inhibitor of Caspase-3 , the executioner enzyme in the apoptotic cascade. By blocking the active site of Caspase-3, it prevents the cleavage of PARP and subsequent cell death.

-

Therapeutic Context: This activity suggests potential in treating neurodegenerative conditions (e.g., ischemia, Parkinson's) where preventing neuronal apoptosis is the goal.

-

MAO Selectivity: While isatin is a selective MAO-B inhibitor, the introduction of the 5-sulfonate group shifts specificity, with reported inhibitory effects on MAO-A , influencing serotonin and norepinephrine metabolism.

Metabolic Significance (Indigo Carmine)

This compound is the primary metabolite and degradation product of Indigo Carmine (E132), a common diagnostic dye.

-

Renal Clearance: In pharmacokinetic studies of Indigo Carmine, the appearance of isatin-5-sulfonic acid in urine is the primary marker of metabolic breakdown.

-

Toxicity: It has a significantly lower toxicity profile compared to non-sulfonated indoles, largely due to its rapid renal excretion facilitated by the sulfonate group.

The Power of Coordination: Metal Complexes & Derivatives

The primary "biological activity" cited in drug discovery often stems from the Schiff bases and Metal Complexes derived from this salt.[2] The sulfonate group acts as a secondary anchor, improving the water solubility of these typically insoluble complexes.

Antimicrobial Coordination Complexes

Transition metal complexes (Zn, Cu, Co) derived from isatin-5-sulfonic acid Schiff bases exhibit potent antimicrobial activity, often exceeding standard antibiotics like ampicillin in resistant strains.

-

Zinc(II) Complexes: Show highest efficacy against Gram-negative bacteria (E. coli, P. aeruginosa).[3] The Zn ion facilitates membrane penetration and disruption of bacterial respiration.

-

Copper(II) Complexes: Exhibit dual activity—antimicrobial and DNA cleavage (nuclease activity) via oxidative stress induction.

Antiviral Sulfonamides

The 5-sulfonic acid moiety is a precursor for Isatin Sulfonamides , a class of non-peptidic caspase inhibitors used to block viral replication in cells infected with viruses that rely on host apoptotic machinery (e.g., certain strains of HCV or HIV).

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways: direct neuroprotection by the salt vs. cytotoxicity/antimicrobial effects of its metal complexes.

Figure 1: Divergent biological pathways of Isatin-5-sulfonic acid. The salt itself promotes cell survival (neuroprotection), while its metal complexes are engineered for cell death (antimicrobial/cytotoxic).

Experimental Protocols

Protocol A: Caspase-3 Inhibition Assay (Fluorometric)

Objective: To quantify the inhibitory potential of the salt against Caspase-3 using a fluorogenic substrate (Ac-DEVD-AMC).

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.

-

Substrate: 50 µM Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

-

Enzyme: Recombinant Human Caspase-3 (1 unit/reaction).

-

Test Compound: Dissolve Isatin-5-sulfonic acid Na salt in water to make 10 mM stock. Serial dilute to 0.1–100 µM.

-

-

Procedure:

-

In a black 96-well plate, add 80 µL Assay Buffer containing Caspase-3 enzyme.

-

Add 10 µL Test Compound (various concentrations). Incubate at 37°C for 15 minutes to allow inhibitor binding.

-

Initiate reaction by adding 10 µL Substrate (Ac-DEVD-AMC) .

-

Measurement: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 60 minutes at 37°C.

-

-

Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Determine % Inhibition:

. -

Validation: A decrease in slope indicates successful inhibition of the enzyme.

-

Protocol B: Synthesis of Bioactive Zinc(II) Complex

Objective: To synthesize a Zn(II) complex from Isatin-5-sulfonic acid for antimicrobial testing.

-

Schiff Base Formation:

-

Dissolve Isatin-5-sulfonic acid Na salt (1 mmol) in 20 mL warm water.

-

Add an equimolar amount of a primary amine (e.g., 4-aminoantipyrine or a sulfa drug) dissolved in ethanol.

-

Add 2-3 drops of glacial acetic acid (catalyst).

-

Reflux at 80°C for 3-4 hours. Monitor by TLC.

-

Precipitate, filter, and recrystallize the Schiff base ligand.

-

-

Metal Complexation:

-

Dissolve the purified Schiff base (1 mmol) in 20 mL ethanol/water (1:1).

-

Add Zinc Acetate dihydrate (0.5 mmol) dissolved in 10 mL water (2:1 Ligand:Metal ratio).

-

Reflux for 4 hours. The solution typically changes color (often yellow/orange to brown).

-

Cool to room temperature. The complex will precipitate.

-

Filter, wash with cold ethanol, and dry under vacuum.

-

-

Characterization Check:

-

IR Spectroscopy: Look for the shift in the C=N (azomethine) band (~1600 cm⁻¹) and appearance of M-N / M-O bands (<500 cm⁻¹).

-

Protocol C: Antimicrobial Susceptibility (Agar Well Diffusion)

Objective: To verify the enhanced activity of the complex vs. the free salt.

-

Culture: Prepare 0.5 McFarland standard suspensions of E. coli and S. aureus.

-

Plating: Swab Mueller-Hinton Agar plates to create a lawn.

-

Loading: Punch 6mm wells. Add 50 µL of:

-

Control: Sterile Water.

-

Test A: Isatin-5-sulfonic acid Na salt (1 mg/mL).

-

Test B: Synthesized Zn-Complex (1 mg/mL).

-

Positive Control: Ciprofloxacin (20 µg/mL).

-

-

Incubation: 37°C for 24 hours.

-

Result: Measure Zone of Inhibition (mm).

-

Expected Result: The salt (Test A) often shows minimal activity (<10mm), while the Zn-Complex (Test B) shows significant inhibition (>18mm).

-

Synthesis & Workflow Visualization

Figure 2: Synthetic workflow for converting the Isatin-5-sulfonate scaffold into a bioactive coordination complex.

References

-

Benchchem. (n.d.). This compound Biological Activity. Retrieved from

-

Chohan, Z. H., et al. (2004). Isatin-derived antibacterial and antifungal compounds and their transition metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). Caspase Inhibitors and Activators: Technical Overview. Retrieved from

-

PubChem. (2025). 5-Isatin sulfonic acid, sodium salt | C8H5NNaO5S+. Retrieved from

-

Kassab, R. M., et al. (2022).[4] Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives. Frontiers in Microbiology. Retrieved from

Sources

- 1. CAS 207399-16-4: Hydrat von Natrium-2,3-dioxo-2,3-dihydro-… [cymitquimica.com]

- 2. ndpublisher.in [ndpublisher.in]

- 3. Metal based isatin-derived sulfonamides: their synthesis, characterization, coordination behavior and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

Executive Summary

Isatin-5-sulfonic acid sodium salt dihydrate (CAS: 207399-16-4 ) represents a critical scaffold in medicinal chemistry. Unlike the lipophilic parent compound isatin, the 5-sulfonated derivative offers superior water solubility, making it an ideal precursor for synthesizing hydrophilic Schiff bases, spiro-heterocycles, and metal complexes with enhanced bioavailability.

This guide provides a rigorous, field-validated protocol for the regioselective synthesis, isolation, and characterization of this compound. We move beyond simple recipe-following to explore the why—the mechanistic drivers that ensure high yield and purity.

Chemical Foundation & Retrosynthesis

Physicochemical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | Sodium 2,3-dioxoindoline-5-sulfonate dihydrate |

| Molecular Formula | |

| Molecular Weight | 285.21 g/mol |

| Appearance | Orange to reddish-brown crystalline solid |

| Solubility | High in water; low in non-polar organic solvents |

| Melting Point | >300°C (Decomposes) |

| Crystal System | Triclinic, Space Group |

Mechanistic Rationale (Regioselectivity)

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1]

-

The Directing Effect: The isatin core contains an amide group (NH-C=O) and a ketone (C=O).

-

The nitrogen lone pair is activating and ortho/para directing.

-

The carbonyl groups are electron-withdrawing (meta directing).

-

-

The Result: The 5-position is para to the activating nitrogen and meta to the ketone, creating a cooperative electronic environment that makes the 5-position the most nucleophilic site on the ring. This ensures high regioselectivity, minimizing the formation of 4- or 6-isomers.

Experimental Protocol: Synthesis Workflow

Safety Warning: This protocol utilizes Oleum (Fuming Sulfuric Acid) , a highly corrosive and reactive reagent. All operations must be performed in a functioning fume hood wearing acid-resistant gloves, a face shield, and a lab coat.

Reagents & Materials

-

Isatin (98% purity)[2]

-

Oleum (20-30% free

) or Chlorosulfonic acid -

Sodium Chloride (NaCl) or Sodium Carbonate (

) -

Ice/Water bath

Step-by-Step Procedure

Phase 1: Sulfonation

-

Setup: Charge a dry 3-neck round-bottom flask with Oleum (3.0 equivalents relative to Isatin). Cool to 0–5°C using an ice bath.

-

Addition: Slowly add Isatin solid in small portions over 30 minutes.

-

Critical Insight: Controlling the exotherm is vital. Rapid addition leads to local overheating and charring (tar formation).

-

-

Reaction: Heat the mixture to 70–80°C for 1–2 hours.

-

Monitoring: The deep red solution will darken. Monitor consumption of starting material via TLC (Solvent: Ethyl Acetate/Methanol).

-

Mechanism:[1] The free

acts as the aggressive electrophile, forming the sigma complex at C-5, followed by proton restoration.

-

Phase 2: Quenching & Salt Formation

-

Quenching: Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 5x weight of acid) with vigorous stirring.

-

Caution: This is extremely exothermic.

-

-

Salting Out (The Sodium Source):

-

Method A (Brine): Add solid NaCl to the acidic solution until saturation. The common ion effect precipitates the sodium sulfonate.

-

Method B (Neutralization - Preferred for Purity): Carefully neutralize the acidic solution with saturated

or NaOH solution to pH 7.0–7.5.

-

-

Crystallization: Cool the solution to 4°C overnight. The dihydrate crystallizes as orange needles.

Phase 3: Isolation

-

Filtration: Filter the precipitate under vacuum.

-

Washing: Wash with a small amount of ice-cold water (to remove excess salts) followed by ethanol (to remove organic impurities).

-

Drying: Air dry or dry in a desiccator. Avoid high-heat drying (>100°C) to prevent loss of the structural water molecules (dehydration).

Process Visualization

Figure 1: Step-by-step synthesis workflow for this compound.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using a multi-modal approach.

Spectroscopic Validation (NMR & IR)

NMR (DMSO--

Aromatic Region: The introduction of the electron-withdrawing sulfonate group shifts protons downfield compared to isatin.

- 11.0 ppm (s, 1H): NH proton (Broad singlet).

- 7.8–7.9 ppm (s/d, 1H): H-4 (Ortho to sulfonate, peri to carbonyl). This proton is most deshielded.

- 7.6 ppm (dd, 1H): H-6 (Meta to sulfonate).

- 6.9 ppm (d, 1H): H-7 (Ortho to NH).

-

Water Peak: A broad signal around 3.3–3.5 ppm confirms the presence of lattice water (dihydrate).

FT-IR Spectroscopy:

-

1730–1750 cm

: C=O stretch (Lactam/Ketone). -

1150–1250 cm

: -

1030–1050 cm

: -

3200–3500 cm

: Broad O-H stretch (Water of hydration).

Structural Confirmation (X-Ray Crystallography)

Single-crystal X-ray diffraction is the gold standard for confirming the dihydrate state.

-

Coordination Geometry: The sodium ion (

) typically adopts an octahedral geometry, coordinated by oxygen atoms from the sulfonate group, the carbonyls of the isatin core, and the water molecules.[3] -

Polymerization: The structure often forms a 1D coordination polymer via

bridges.

Characterization Logic Tree

Figure 2: Analytical logic tree for validating chemical structure and hydration state.

Applications in Drug Development[4]

The 5-sulfonic acid moiety is not just a solubilizing group; it actively alters the electronic landscape of the isatin core, influencing reactivity and binding affinity.

-

Schiff Base Synthesis:

-

The C-3 carbonyl remains highly reactive toward primary amines.

-

Application: Synthesis of Indolinone-based tyrosine kinase inhibitors (e.g., Sunitinib analogs). The sulfonate group allows these typically insoluble drugs to be formulated in aqueous saline.

-

-

Fluorescent Probes:

-

Isatin-5-sulfonates exhibit fluorescence when complexed with certain transition metals (Zn, Cu), serving as biological sensors for cellular imaging.

-

-

Antiviral & Antibacterial Agents:

-

Derivatives have shown potency against M. tuberculosis and HIV reverse transcriptase, where the polar sulfonate group interacts with cationic residues in the enzyme active site.

-

References

-

BenchChem. (2025). Synthesis routes of this compound. Retrieved from

-

MDPI. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives. Retrieved from

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

-

BOC Sciences. this compound (CAS 207399-16-4).[][][6][7] Retrieved from

-

National Institutes of Health (NIH). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from

Sources

A Technical Guide to Isatin-5-sulfonic acid sodium salt dihydrate in Apoptosis Research

This guide provides an in-depth technical overview of Isatin-5-sulfonic acid sodium salt dihydrate, a molecule of significant interest in the field of apoptosis research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, provides detailed experimental protocols for its characterization, and discusses its potential applications, particularly in the context of cancer biology.

Introduction: The Enigmatic Role of a Caspase Inhibitor in Apoptosis Research

This compound belongs to the isatin family of compounds, which are recognized for their diverse biological activities. While broadly classified as a potent inhibitor of executioner caspases, specifically caspase-3 and caspase-7, its role in apoptosis is nuanced and context-dependent.[1][2] This apparent paradox—an inhibitor of apoptosis-driving enzymes holding potential as an anticancer agent—forms the crux of its scientific interest. This guide will dissect this duality, offering a clear perspective on how targeting specific nodes in the apoptotic pathway can yield complex and sometimes counterintuitive therapeutic outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 207399-16-4 | [3] |

| Molecular Formula | C₈H₄NNaO₅S · 2H₂O | [4] |

| Molecular Weight | 285.21 g/mol | [1] |

| Appearance | Solid | [5] |

| Melting Point | ≥300 °C | [4] |

| Purity | ≥98.0% | [5] |

Unraveling the Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action of this compound is the direct inhibition of caspase-3 and caspase-7.[1][2] These enzymes are the primary executioners of the apoptotic cascade, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of programmed cell death. The isatin scaffold is understood to interact with the catalytic site of these caspases, preventing their proteolytic activity.[6]

The Caspase Inhibition Pathway: An Anti-Apoptotic Role

In many cellular contexts, the inhibition of caspase-3 by this compound would be predicted to be anti-apoptotic, promoting cell survival.[1] This is the canonical understanding of caspase inhibition. By blocking the final executioners of apoptosis, the cell is prevented from dismantling itself.

A Pro-Apoptotic Paradox in Cancer?

The intrigue surrounding this compound lies in its potential as an anticancer agent, a role seemingly at odds with its caspase-inhibiting function.[] Emerging research suggests a more complex role for caspase-3 in cancer biology. In some instances, activated caspase-3 in tumor environments can paradoxically promote tumor repopulation and resistance to therapies like radiotherapy.[8] This phenomenon is thought to be mediated by caspase-3-dependent release of growth-stimulating factors from dying tumor cells.[8]

By inhibiting caspase-3, this compound may subvert this pro-tumorigenic signaling, thereby sensitizing cancer cells to other treatments or inducing an alternative, non-apoptotic form of cell death. This highlights a critical concept in apoptosis research: the cellular context and the specific dysregulation of apoptotic pathways in cancer cells can dramatically alter the outcome of inhibiting a core apoptotic enzyme.

Diagram 1: The Dual Role of this compound

Caption: Dual effects of this compound.

The Mitochondrial Connection: Interplay with the Bcl-2 Family

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9][10][11] The ratio of these opposing factions determines the permeability of the mitochondrial outer membrane and the subsequent release of cytochrome c, a critical step in the activation of the caspase cascade.[10] While direct evidence linking this compound to the regulation of Bcl-2 family proteins is still emerging, the broader class of isatin derivatives has been shown to modulate their expression.[12] It is plausible that in certain cancer cell lines, the effects of this compound may be multifactorial, involving not only direct caspase inhibition but also an upstream influence on the mitochondrial control of apoptosis. Further research is warranted to elucidate the precise interactions between this compound and the Bcl-2 family.

Experimental Protocols for Apoptosis Research

The following protocols are provided as a guide for researchers investigating the effects of this compound on apoptosis. These are standard, validated methodologies that can be adapted for use with this specific compound.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is a cornerstone of apoptosis research, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry.[13] Propidium iodide is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and appropriate vehicle controls) for the desired time period.

-

Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at 300 x g for 5 minutes between washes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Diagram 2: Experimental Workflow for Annexin V/PI Staining

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Caspase-3 Activity Assay

This colorimetric assay directly measures the enzymatic activity of caspase-3 in cell lysates.

Principle: The assay utilizes a synthetic tetrapeptide substrate, DEVD, conjugated to a chromophore, p-nitroaniline (pNA). In the presence of active caspase-3, the substrate is cleaved, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.

Step-by-Step Protocol:

-

Cell Lysate Preparation: Treat cells with this compound as described above. Lyse the cells using a provided lysis buffer and quantify the protein concentration.

-

Assay Setup: In a 96-well plate, add 50 µL of cell lysate per well. Include a negative control (lysis buffer only) and a positive control (if available).

-

Reaction Initiation: Add 50 µL of 2X reaction buffer containing the DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Quantitative Analysis: IC50 Values of Isatin Derivatives

While specific IC50 values for this compound in common cancer cell lines were not found in the reviewed literature, the following table presents data for other isatin derivatives to provide a contextual understanding of their cytotoxic potential. It is crucial to experimentally determine the IC50 for this compound in the cell line of interest.

Table 2: Reported IC50 Values for Various Isatin Derivatives in Cancer Cell Lines

| Isatin Derivative | Cell Line | IC50 (µM) | Source |

| Compound 5c | MCF-7 (Breast Cancer) | 39.08 ± 3.4 | [15] |

| Compound 5b | HEP2 (Laryngeal Carcinoma) | 23.93 ± 1.3 | [15] |

Conclusion and Future Directions

This compound presents a fascinating case study in the complexity of apoptosis research. Its established role as a potent caspase-3/7 inhibitor, combined with its potential as an anticancer agent, underscores the importance of understanding the intricate and often context-dependent nature of apoptotic signaling pathways. The apparent paradox of its function may hold the key to novel therapeutic strategies, particularly in cancers where caspase-3 activity contributes to tumor progression.

Future research should focus on several key areas:

-

Elucidating the precise mechanism of its anticancer effects: Does it induce an alternative form of cell death, or does it primarily act by suppressing pro-tumorigenic signaling from apoptotic cells?

-

Investigating its interaction with the Bcl-2 family: A deeper understanding of its upstream effects on the mitochondrial pathway is crucial.

-

Determining its IC50 values in a panel of cancer cell lines: This fundamental data is necessary for its further development as a potential therapeutic.

By addressing these questions, the scientific community can fully unlock the potential of this compound and the broader class of isatin-based compounds in the ongoing effort to develop more effective and targeted cancer therapies.

References

-

Wuest, F., et al. (2015). Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging. Future Medicinal Chemistry, 7(10), 1259-1278. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5‐FU. Retrieved from [Link]

-

Huang, Q., et al. (2011). Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy. Nature Medicine, 17(7), 860-866. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 of the tested compounds against human MCF-7, HepG-2, HCT-116 and MCF-12A cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Caspase-3 affinity of various isatin sulfonamide inhibitors and.... Retrieved from [Link]

-

Nguyen, Q. D., et al. (2009). Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide. Proceedings of the National Academy of Sciences, 106(32), 13378-13383. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cook, S. A., et al. (1999). Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential. Circulation Research, 85(10), 920-929. Retrieved from [Link]

-

Thiyagarajan, S., & Sivalingam, N. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3011. Retrieved from [Link]

-

Mthembu, S. X., et al. (2020). Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation. Cells, 9(11), 2465. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Tang, L., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 11, 604533. Retrieved from [Link]

-

ResearchGate. (n.d.). Bcl-2 Family Proteins and the Dysregulation of Programmed Cell Death. Retrieved from [Link]

-

Immunostep. (n.d.). Annexin V dead cells staining protocol. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Regulation of Apoptosis by the Bcl-2 Family of Proteins. Retrieved from [Link]

-

Siddiqui, N., et al. (2022). In-vitro Evaluation of Isatin Derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers Cell Lines: A Review. Current Drug Discovery Technologies, 19(2), 1-19. Retrieved from [Link]

-

ResearchGate. (n.d.). Probing the biological activity of isatin derivatives against human lung cancer A549 cells: Cytotoxicity, CT-DNA/BSA binding, DFT/TD-DFT, topology, ADME-Tox, docking and dynamic simulations. Retrieved from [Link]

-

European Review for Medical and Pharmacological Sciences. (2017). Caffeic acid n-butyl ester against lung cancer cell line A549. European Review for Medical and Pharmacological Sciences, 21(10), 2296-2303. Retrieved from [Link]

-

ResearchGate. (n.d.). The IC 50 concentrations detected in A549 and H460 cisplatin-resistant.... Retrieved from [Link]

Sources

- 1. This compound | 207399-16-4 | Benchchem [benchchem.com]

- 2. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS No: 207399-16-4 [aquigenbio.com]

- 4. 207399-16-4 CAS MSDS (ISATIN-5-SULFONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Isatin-5-sulfonic acid = 98.0 207399-16-4 [sigmaaldrich.com]

- 6. Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

Introduction: The Significance of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

This compound is a sulfonated derivative of isatin (1H-indole-2,3-dione), a prominent heterocyclic compound foundational to the synthesis of a wide array of pharmacologically active agents.[1] The introduction of a sulfonic acid group significantly enhances the molecule's aqueous solubility, a critical attribute in drug development for improving bioavailability and formulation options. This compound serves as a vital intermediate and a high-quality reference standard in analytical method development and quality control within the pharmaceutical industry.[2][3] Its precise characterization is paramount to ensuring the identity, purity, and quality of resulting active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. While specific, verified spectral data for this compound is not widely published, this document outlines field-proven protocols for data acquisition and offers a detailed interpretation based on the well-characterized spectra of the parent isatin molecule and the predictable electronic influence of the sulfonate substituent.

Key Compound Identifiers:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are used to confirm the substitution pattern on the aromatic ring and the integrity of the isatin core.

Expertise in Action: Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Due to the ionic nature and presence of exchangeable protons (N-H), a polar, aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice as it readily dissolves the salt and minimizes the rapid exchange of the N-H proton, allowing for its observation in the ¹H NMR spectrum.[6] A standard internal reference like tetramethylsilane (TMS) is added to calibrate the chemical shift scale to 0 ppm.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Data Acquisition: Place the NMR tube in the spectrometer's magnet.[7] Acquire the spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual DMSO solvent peak (δ ~2.50 ppm) or TMS (δ 0.00 ppm).

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The interpretation relies on the known spectrum of isatin and the strong electron-withdrawing and deshielding effect of the sulfonic acid group (-SO₃H).[1]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 (N-H) | ~11.2 | Singlet (broad) | - | Amide proton, deshielded. Broadness due to slow exchange. |

| H-4 | ~7.8 | Doublet | J ≈ 1.5 Hz | Ortho to the C-5 sulfonate group, significantly deshielded. Exhibits small meta-coupling to H-6. |

| H-6 | ~7.7 | Doublet of Doublets | J ≈ 8.0, 1.5 Hz | Coupled to both H-7 (ortho) and H-4 (meta). Deshielded by the adjacent sulfonate group. |

| H-7 | ~7.0 | Doublet | J ≈ 8.0 Hz | Ortho to H-6. Least affected by the C-5 substituent, expected to be the most upfield aromatic proton. |

Predicted ¹³C NMR Spectral Data

The electron-withdrawing sulfonate group will cause a downfield shift for the carbon it is attached to (C-5) and influence adjacent carbons.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 (C=O) | ~184.0 | Ketone carbonyl carbon, relatively unaffected by C-5 substitution. |

| C-3 (C=O) | ~159.0 | Amide carbonyl carbon, relatively unaffected. |

| C-3a | ~118.0 | Bridgehead carbon. |

| C-4 | ~125.0 | Aromatic CH, deshielded by adjacent C-5 substituent. |

| C-5 | ~139.0 | Aromatic C directly attached to the electron-withdrawing SO₃⁻ group, significantly deshielded.[4] |

| C-6 | ~124.0 | Aromatic CH. |

| C-7 | ~112.0 | Aromatic CH. |

| C-7a | ~152.0 | Aromatic carbon attached to nitrogen, deshielded. |

Isatin-5-sulfonic acid structure with atom numbering

Caption: Structure of Isatin-5-sulfonate anion with key atoms labeled.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is indispensable for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, it confirms the presence of carbonyls, N-H bonds, the sulfonate group, and the water of hydration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[8]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Data

The spectrum will be a composite of signals from the isatin core, the sulfonate group, and water.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3500-3200 | Strong, Broad | O-H Stretching | H₂O (Water of Hydration) |

| ~3200 | Medium, Broad | N-H Stretching | Amide (N-H) |

| ~1745 | Strong | C=O Stretching | Ketone Carbonyl (C2=O) |

| ~1620 | Strong | C=O Stretching | Amide Carbonyl (C3=O) |

| ~1600, ~1470 | Medium | C=C Stretching | Aromatic Ring |

| ~1180, ~1040 | Strong | S=O Asymmetric & Symmetric Stretching | Sulfonate (-SO₃⁻) |

Interpretation Insights: The two water molecules of hydration are expected to produce a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, which may overlap with the N-H stretching vibration. The sulfonate group gives rise to characteristic strong absorptions in the fingerprint region, providing definitive evidence of its presence.

Mass Spectrometry (MS): Determining Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is the ideal technique for this ionic, non-volatile compound, particularly in the negative ion mode to detect the isatin-5-sulfonate anion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Set up the mass spectrometer for negative ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

Predicted Mass Spectrometry Data (Negative Ion Mode)

The analysis will focus on the anionic component of the salt. The molecular formula of the isatin-5-sulfonate anion is C₈H₄NO₅S⁻.

| m/z (Daltons) | Ion | Rationale |

| 225.98 | [M-H]⁻ | Base Peak. Corresponds to the isatin-5-sulfonate anion (C₈H₄NO₅S⁻). Calculated exact mass: 225.98. |

| 197.98 | [M-H-CO]⁻ | Loss of a carbonyl group (28 Da) from the parent anion. |

| 169.99 | [M-H-2CO]⁻ | Loss of both carbonyl groups (56 Da) from the parent anion. |

| 146.00 | [Isatin-H]⁻ | Potential fragment corresponding to the loss of SO₃ (80 Da). |

Predicted ESI-MS Fragmentation Pathway

Caption: Plausible fragmentation of the isatin-5-sulfonate anion in ESI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The collective data from NMR, IR, and Mass Spectrometry provides a robust, self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework and the C-5 substitution pattern. IR spectroscopy validates the presence of all key functional groups, including the critical sulfonate moiety and water of hydration. Finally, mass spectrometry confirms the molecular weight of the anion, providing unequivocal proof of the compound's identity. The protocols and interpretations laid out in this guide serve as a comprehensive framework for researchers and drug development professionals to ensure the quality and integrity of this important chemical entity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of Isatin (ChemicalBook, n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Sodium 2,3-dioxoindoline-5-sulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

PubMed. (n.d.). Sodium 2-oxo-3-semicarbazono-2,3-dihydro-1H-indole-5-sulfonate dihydrate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

SciSpace. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS No: 207399-16-4 [aquigenbio.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. 207399-16-4 CAS MSDS (ISATIN-5-SULFONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C8H8NNaO7S | CID 51003678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium 2-oxo-3-semicarbazono-2,3-dihydro-1H-indole-5-sulfonate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Protocol for using Isatin-5-sulfonic acid sodium salt dihydrate in caspase-3 activity assay

Application Note: Characterization of Isatin-5-sulfonic Acid Sodium Salt Dihydrate as a Caspase-3 Inhibitor

Executive Summary

This technical guide details the protocol for utilizing This compound (ISAS) within a Caspase-3 activity assay. While standard peptide-based inhibitors (e.g., Ac-DEVD-CHO) are common, isatin derivatives represent a distinct class of non-peptide, reversible caspase inhibitors.

Scientific Context: Isatins (2,3-dioxoindoles) interact with the active site cysteine (Cys163) of Caspase-3, forming a reversible thiohemiketal adduct. The 5-sulfonic acid sodium salt modification improves water solubility compared to the hydrophobic isatin core, making it an ideal candidate for fragment-based screening and aqueous-phase inhibition studies. This protocol focuses on determining the inhibitory potency (

Mechanism of Action & Experimental Logic

To generate reliable data, one must understand the molecular interplay. The assay relies on a competition between the fluorogenic substrate and the isatin inhibitor for the Caspase-3 active site.

-

The Enzyme: Caspase-3 (Cysteine-aspartic protease) is the primary executioner of apoptosis.

-

The Substrate: Ac-DEVD-AMC.[1] The enzyme cleaves the amide bond between Aspartate (D) and the fluorophore (AMC), releasing free AMC (fluorescent at

). -

The Inhibitor (ISAS): The C3-carbonyl of the isatin core acts as an electrophile, susceptible to nucleophilic attack by the active site Thiol (-SH) of Caspase-3. This blocks substrate entry.

Pathway Visualization: Assay Logic

Caption: Logical flow of the competitive inhibition assay. ISAS competes with DEVD-AMC for the catalytic cysteine, reducing fluorescence output.

Materials & Preparation

Reagents:

-

Enzyme: Recombinant Human Caspase-3 (active).

-

Substrate: Ac-DEVD-AMC (Fluorogenic).[1]

-

Assay Buffer Components: HEPES, NaCl, CHAPS, EDTA, Glycerol, DTT.

-

Control Inhibitor: Ac-DEVD-CHO (for validation).

Stock Solution Preparation (Critical): Unlike many organic inhibitors, the sodium salt dihydrate form of Isatin-5-sulfonic acid is highly water-soluble.

-

ISAS Stock (100 mM): Dissolve ISAS in molecular biology grade water (or PBS). Avoid DMSO if possible to minimize solvent effects, though DMSO is compatible up to 1%.

-

Calculation: MW ≈ 285.2 g/mol . To make 1 mL of 100 mM, weigh 28.52 mg.

-

-

Substrate Stock (10 mM): Dissolve Ac-DEVD-AMC in anhydrous DMSO.

-

DTT Stock (1 M): Prepare fresh in water. Note: DTT is essential for Caspase stability but can react with isatins over long periods. Add DTT to the buffer immediately before use.

Detailed Experimental Protocol

This protocol is designed for a 96-well black microplate format to minimize background interference.

Phase 1: Buffer Preparation

Prepare 10 mL of Complete Assay Buffer (Freshly made):

-

20 mM HEPES (pH 7.4)

-

100 mM NaCl

-

0.1% (w/v) CHAPS (Stabilizes the enzyme)

-

1 mM EDTA

-

10% Glycerol

-

10 mM DTT (Add immediately before assay)

Phase 2: Plate Setup (Inhibition Screen)

Experimental Design Table:

| Well Type | Component 1 (Buffer) | Component 2 (Enzyme) | Component 3 (Inhibitor/Vehicle) | Component 4 (Substrate) |

| Blank | 90 µL | - | 10 µL Buffer | - |

| Negative Control (100% Activity) | 80 µL | 1 unit | 10 µL Vehicle (Water) | 10 µL |

| Test Sample (ISAS) | 80 µL | 1 unit | 10 µL ISAS (Var. Conc.) | 10 µL |

| Positive Control (Inhibition) | 80 µL | 1 unit* | 10 µL Ac-DEVD-CHO | 10 µL |

*1 Unit = Amount of enzyme required to cleave 1 nmol of substrate per hour at 37°C.

Step-by-Step Workflow:

-

Dilution Series: Prepare a serial dilution of ISAS in Complete Assay Buffer. Recommended range: 0.1 µM to 1000 µM (final concentration).

-

Enzyme Addition: Add 80 µL of Complete Assay Buffer containing the Caspase-3 enzyme to the respective wells.

-

Inhibitor Pre-incubation (Crucial Step):

-

Add 10 µL of the ISAS dilutions to the test wells.

-

Incubate at 37°C for 15–30 minutes .

-

Why? Isatin binding to the active site cysteine can be time-dependent. Pre-incubation ensures equilibrium is reached before the substrate competes.

-

-

Substrate Initiation: Add 10 µL of 500 µM Ac-DEVD-AMC (Final conc: 50 µM) to all wells (except Blank).

-

Measurement:

-

Mode: Kinetic (preferred) or End-point.

-

Instrument: Fluorescence Microplate Reader.

-

Settings: Ex/Em = 380/440 nm.

-

Duration: Read every 2 minutes for 60 minutes at 37°C.

-

Workflow Visualization

Caption: Step-by-step experimental workflow emphasizing the critical pre-incubation step for inhibitor binding.[4]

Data Analysis & Interpretation

Kinetic Analysis (Velocity Calculation)

For each well, plot Fluorescence (RFU) vs. Time (min). Select the linear portion of the curve (usually 10–40 mins). Calculate the slope (

Percent Inhibition Calculation

IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[ISAS Concentration] (X-axis). Fit the data using a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) to determine the

Expected Results:

-

Isatin Core Potency: Unsubstituted isatin usually has an

in the range of 10–50 µM against Caspase-3. -

Sulfonic Acid Effect: The 5-sulfonic acid group increases polarity. While it aids solubility, highly polar groups can sometimes reduce cell permeability (relevant for cell-based assays) or alter binding affinity compared to hydrophobic sulfonamide derivatives. Expect

values in the low micromolar range (

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| High Background Fluorescence | ISAS intrinsic fluorescence | Isatin-5-sulfonic acid is fluorescent (blue). Run a "Compound Only" control (Buffer + ISAS, no Enzyme) to subtract intrinsic fluorescence from the assay data. |

| No Inhibition Observed | DTT interference | High DTT concentrations can sometimes reduce the isatin ketone or compete for the active site. Reduce DTT to 1–2 mM or minimize pre-incubation time if degradation is suspected. |

| Precipitation | High Concentration | Although the salt is soluble, ensure the 100 mM stock is fully dissolved. Vortex well. |

| Non-Linear Kinetics | Substrate depletion | Use a lower enzyme concentration or shorten the measurement window. |

References

-

Lee, D., et al. (2000). Potent and selective nonpeptide inhibitors of caspases 3 and 7. Journal of Medicinal Chemistry, 43(22), 4118–4129.

-

Podlech, J., et al. (2014). Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. Caspase-3 Activity Assay Kit Protocol.

-

PubChem. this compound (Compound Summary).

Disclaimer: This protocol is for research use only. This compound causes skin and eye irritation; handle with appropriate PPE.

Sources

Application Notes and Protocols for Isatin-5-sulfonic acid sodium salt dihydrate in Cell Culture Experiments

Introduction: Unveiling the Potential of Isatin-5-sulfonic acid sodium salt dihydrate in Cellular Research